Product packaging for Pyridoxamine, dihydrochloride(Cat. No.:CAS No. 524-36-7)

Pyridoxamine, dihydrochloride

Cat. No.: B017759
CAS No.: 524-36-7
M. Wt: 241.11 g/mol
InChI Key: HNWCOANXZNKMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Pyridoxamine (B1203002) Dihydrochloride (B599025) as a Vitamin B6 Vitamer

Pyridoxamine is one of the six naturally occurring, interconvertible compounds collectively known as vitamin B6. nih.govresearchgate.netwikipedia.org These compounds, or vitamers, all feature a pyridine (B92270) ring core and are essential for human health. wikipedia.org The six vitamers of vitamin B6 are pyridoxine (B80251), pyridoxal (B1214274), pyridoxamine, and their respective 5'-phosphate esters. nih.gov Pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP) are the active coenzyme forms, playing crucial roles in over 100 enzymatic reactions, primarily related to protein metabolism. nih.govnih.gov

While pyridoxine is the most common form found in dietary supplements, pyridoxamine is naturally present in foods like fish, meat, and eggs. nih.goviiarjournals.org The different vitamers, including pyridoxamine, are absorbed from the diet and converted in the body to the active coenzyme forms. researchgate.netnih.gov

Table 1: The Six Vitamers of Vitamin B6

Vitamer Chemical Form
Pyridoxine (PN) Alcohol
Pyridoxal (PL) Aldehyde
Pyridoxamine (PM) Amine
Pyridoxine 5'-phosphate (PNP) Phosphorylated Alcohol
Pyridoxal 5'-phosphate (PLP) Phosphorylated Aldehyde
Pyridoxamine 5'-phosphate (PMP) Phosphorylated Amine

Historical Context of Pyridoxamine Dihydrochloride in Research

The story of vitamin B6 began in the 1930s with the identification of a factor that cured a skin condition in rats called 'rat acrodynia'. nih.govkarger.com This factor was named vitamin B6. nih.gov In 1938, Samuel Lepkovsky isolated and crystallized vitamin B6, and its structure as a pyridine derivative was determined the following year. nih.govkarger.com The term pyridoxine was proposed for this initial compound. nih.govkarger.com

The discovery of pyridoxamine came later, in 1942, through the work of Esmond Snell, who used a microbiological growth assay. wikipedia.orgnih.gov This research identified pyridoxamine as the aminated product of pyridoxine and pyridoxal as its formyl derivative. wikipedia.orgnih.gov Early studies established that pyridoxine, pyridoxal, and pyridoxamine have largely equivalent activity in animals because they can all be converted into the enzymatically active form, pyridoxal-5-phosphate. nih.govkarger.com For many years, pyridoxamine was primarily recognized for its role as a fundamental nutrient and was available as a dietary supplement, often in the form of pyridoxamine dihydrochloride. haematologica.orgnih.gov

Evolution of Research Focus: From Supplement to Pharmaceutical Agent

The perception of pyridoxamine began to shift significantly with the discovery of its ability to inhibit the Maillard reaction. nih.gov This chemical reaction, which occurs between amino acids and reducing sugars, leads to the formation of advanced glycation end products (AGEs). nih.govnih.gov The accumulation of AGEs is implicated in the complications of diabetes and other chronic diseases. nih.govnih.gov

This discovery sparked a new wave of research into pyridoxamine as a potential therapeutic agent. nih.govnih.gov Scientists began to investigate its unique mechanisms of action, which include trapping reactive carbonyl species (precursors to AGEs), chelating metal ions that catalyze oxidative reactions, and scavenging reactive oxygen species. nih.govnih.govnih.gov This multifaceted activity positioned pyridoxamine as a promising candidate for treating conditions where glycation and oxidative stress are key pathological factors. nih.govnih.gov

The transition from a dietary supplement to a potential pharmaceutical was solidified when the U.S. Food and Drug Administration (FDA) ruled in 2009 that pyridoxamine should be regulated as a pharmaceutical drug. haematologica.orgwikipedia.org This decision was based on its investigation as the active ingredient in Pyridorin, a drug developed to slow the progression of diabetic nephropathy. haematologica.orgwikipedia.org Although clinical trials for diabetic nephropathy have had mixed results and faced challenges, research continues to explore the therapeutic potential of pyridoxamine in a range of conditions. haematologica.orgnih.govjimcontent.com This includes its potential use in diabetic retinopathy, cardiovascular diseases, and even certain genetic disorders. nih.govmdpi.compatsnap.com

Table 2: Key Research Findings on Pyridoxamine's Therapeutic Potential

Research Area Key Findings
Diabetic Nephropathy Early phase clinical trials showed promise in slowing disease progression, though later trials had less conclusive results. haematologica.orgwikipedia.orgnih.gov
Advanced Glycation End Product (AGE) Inhibition Pyridoxamine effectively inhibits the formation of AGEs by trapping reactive carbonyl species and chelating metal ions. nih.govnih.govpatsnap.com
Oxidative Stress Reduction It acts as an antioxidant, scavenging reactive oxygen species. haematologica.orgnih.govnih.gov
Diabetic Retinopathy Preclinical studies in animal models suggest it may ameliorate complications. mdpi.com
Acute Kidney Injury In animal models, pretreatment with pyridoxamine reduced acute tubular injury and postinjury fibrosis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl2N2O2 B017759 Pyridoxamine, dihydrochloride CAS No. 524-36-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCOANXZNKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045088
Record name Pyridoxamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]
Record name Pyridoxamine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000144 [mmHg]
Record name Pyridoxamine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

524-36-7, 1173023-45-4
Record name Pyridoxamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1173023-45-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8NCR7V0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Mechanisms of Action of Pyridoxamine Dihydrochloride

Role in Preventing Advanced Glycation End Product (AGE) Formation

Pyridoxamine (B1203002) dihydrochloride (B599025) employs a multi-pronged approach to thwart the formation of AGEs, primarily by targeting the later stages of the Maillard reaction, trapping reactive intermediates, and modulating metal-catalyzed oxidative reactions.

Inhibition of Post-Amadori Steps of the Maillard Reaction

The Maillard reaction, a complex cascade of chemical reactions, begins with the formation of a Schiff base between a reducing sugar and an amino group, which then rearranges to form a more stable Amadori product. While the initial steps are reversible, the subsequent conversion of Amadori products into irreversible AGEs is a critical pathogenic event. Pyridoxamine has been shown to inhibit these post-Amadori steps. nih.gov Its mechanism involves blocking the oxidative degradation of the Amadori intermediate. nih.gov One research study found that pyridoxamine can react with the carbonyl group of Amadori products, although the primary inhibitory action in post-Amadori reactions is attributed to its metal chelation effects. wikipedia.orgnih.gov

Trapping of Reactive Carbonyl Compounds

A key feature of pyridoxamine's anti-glycation activity is its ability to trap highly reactive carbonyl compounds. wikipedia.orgnih.govsc.edunih.govresearchgate.net These carbonyl species, which are significantly more reactive than glucose, are major precursors of AGEs and can arise from both carbohydrate and lipid degradation. sc.edusc.edu By sequestering these damaging molecules, pyridoxamine prevents their reaction with biological macromolecules, thereby averting the formation of AGEs and advanced lipoxidation end products (ALEs). wikipedia.orgsc.edu

Studies have demonstrated that pyridoxamine can directly interact with Amadori products. nih.gov An adduct formation between pyridoxamine and the carbonyl group in Amadori compounds has been detected, suggesting a direct scavenging mechanism. nih.govresearchgate.net This interaction is significant because it intercepts the Amadori compounds before they can undergo the irreversible oxidative and rearrangement reactions that lead to the formation of various AGEs. nih.gov

Pyridoxamine is a potent scavenger of dicarbonyl intermediates such as methylglyoxal (B44143) (MGO), glyoxal (B1671930) (GO), and 3-deoxyglucosone (B13542) (3-DG). nih.govnih.govacs.org These α-dicarbonyls are highly reactive and significantly accelerate the formation of AGEs. acs.org Pyridoxamine's nucleophilic amino group readily reacts with the carbonyl groups of these intermediates, forming stable adducts and effectively neutralizing their harmful potential. sc.edu Research has shown that pyridoxamine reacts rapidly with glyoxal and glycolaldehyde (B1209225) in neutral aqueous buffer to form stable cyclic aminal derivatives. sc.edu Furthermore, pyridoxamine has been found to be an extremely potent scavenger of 1,4-dicarbonyls, reacting with a model 4-ketoaldehyde approximately 2300 times faster than Nα-acetyllysine at physiological pH. nih.gov This high reactivity is attributed to the presence of the phenolic group in pyridoxamine. nih.gov

Table 1: Reactivity of Pyridoxamine with Various Carbonyl Compounds
Carbonyl CompoundReaction with PyridoxamineSignificance
Methylglyoxal (MGO)Forms stable adducts, inhibiting MGO-induced protein modification. nih.govPrevents the formation of MGO-derived AGEs. nih.gov
Glyoxal (GO)Reacts rapidly to form cyclic aminal derivatives. sc.eduInhibits GO-induced protein cross-linking and AGE formation. sc.edu
3-Deoxyglucosone (3-DG)Protects proteins from functional damage by 3-DG. acs.orgPrevents 3-DG-mediated cellular dysfunction. acs.org
4-Oxopentanal (OPA)Reacts ~2300 times faster than Nα-acetyllysine. nih.govDemonstrates exceptional scavenging capacity for 1,4-dicarbonyls. nih.gov

Metal Chelation Effects and Catalysis of Oxidative Reactions

Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are known to catalyze the oxidative reactions that are integral to the advanced stages of the Maillard reaction and AGE formation. nih.govnih.gov Pyridoxamine possesses the ability to form stable complexes with these metal ions, thereby sequestering them and inhibiting their catalytic activity. wikipedia.orgnih.govnih.govresearchgate.netnih.gov This chelation is a crucial mechanism by which pyridoxamine inhibits the oxidative degradation of Amadori intermediates. nih.gov The strong stability of pyridoxamine-metal complexes is considered a key factor in its post-Amadori inhibitory action. nih.gov By binding to these metal ions, pyridoxamine effectively disrupts the redox reactions that generate reactive oxygen species and accelerate AGE formation. wikipedia.org

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties

Beyond its anti-glycation activities, pyridoxamine exhibits significant antioxidant properties and the ability to scavenge reactive oxygen species (ROS). wikipedia.orgnih.govsc.edunih.govresearchgate.netnih.gov ROS, such as hydroxyl radicals (•OH) and peroxyl radicals, are byproducts of oxidative reactions in the glycation cascade and contribute to cellular damage. nih.gov The 3'-hydroxyl group of pyridoxamine is particularly effective in scavenging hydroxyl radicals. wikipedia.org

Table 2: Antioxidant and ROS Scavenging Properties of Pyridoxamine
PropertyMechanismSupporting Evidence
Hydroxyl Radical (•OH) ScavengingThe 3'-hydroxyl group facilitates efficient scavenging. wikipedia.orgContributes to the reduction of oxidative stress.
Methoxyl Radical (•OCH₃) TrappingTraps the radical with diffusion-limited rate constants at physiological pH. nih.govnih.govDemonstrates high reactivity towards specific oxygen-centered radicals. nih.govnih.gov
Peroxyl Radical (•OOH, •OOCH₃) ScavengingScavenges these radicals with moderate rate constants in aqueous media. nih.govresearchgate.netHighlights a broader antioxidant capacity. nih.govresearchgate.net

Hydroxyl Radical Scavenging

Pyridoxamine has been identified as an effective scavenger of the highly reactive hydroxyl radical (•OH). nih.govnih.gov This free radical is a major mediator of oxidative damage to proteins, capable of causing fragmentation of the polypeptide backbone. nih.gov The protective effect of pyridoxamine against such fragmentation, including that induced by glucose autoxidation, is directly linked to its hydroxyl radical scavenging activity. nih.govnih.gov This action is a crucial component of its therapeutic potential, as it helps preserve protein integrity in environments of high oxidative stress. nih.gov The ability to trap these destructive radicals prevents a cascade of damaging reactions that can compromise protein structure and function. mdpi.comnephrogenex.com

Scavenging of Lipid Peroxidation Products

The process of lipid peroxidation generates a variety of reactive intermediates that can inflict significant damage on proteins, leading to the formation of advanced lipoxidation end products (ALEs). sc.edusc.edusc.edu Pyridoxamine has demonstrated a potent ability to intercept these reactive intermediates, thereby inhibiting the formation of ALEs. sc.edusc.edu Research has shown that pyridoxamine traps these intermediates, preventing them from modifying proteins. sc.edusc.edusc.edu In vivo studies have confirmed this mechanism, with several pyridoxamine adducts of lipid peroxidation intermediates being detected in the urine of animals treated with pyridoxamine. sc.edu This indicates that pyridoxamine actively sequesters these harmful byproducts of lipid breakdown.

Table 1: Effect of Pyridoxamine on Lipid Peroxidation-Derived Protein Modification
Experimental ConditionKey FindingReference
Incubation of RNase with arachidonate (B1239269)Pyridoxamine prevented the modification of lysine (B10760008) residues and the formation of various ALEs. sc.edu
Copper-catalyzed oxidation of low-density lipoprotein (LDL)Pyridoxamine inhibited lysine modification and the formation of ALEs. sc.edu
Oxidation of linoleic acid in the presence of pyridoxamineFormation of hexanoic acid amide and nonanedioic acid monoamide derivatives of pyridoxamine was identified, indicating trapping of lipid peroxidation intermediates. sc.edu
Analysis of urine from pyridoxamine-treated diabetic and hyperlipidemic ratsIncreased levels of pyridoxamine adducts derived from linoleate (B1235992) and arachidonate were observed, confirming in vivo trapping of lipid peroxidation products. sc.edu

Protection against Hypohalous Acid-Induced Protein Damage

Hypohalous acids, such as hypochlorous acid (HOCl) and hypobromous acid (HOBr), are potent oxidizing agents produced by peroxidases that can cause significant damage to proteins. nih.govnih.gov Pyridoxamine has been shown to protect proteins from the damaging effects of these acids both in vitro and in vivo. nih.govnih.gov The mechanism involves a rapid, direct reaction with and detoxification of these hypohalous acids, effectively sequestering them before they can react with protein residues. nih.govnih.gov This protective action has been observed to ameliorate specific structural and functional damage to renal collagen IV in a diabetic animal model, highlighting a novel mechanism for the therapeutic effects of pyridoxamine. nih.govnih.gov The high reactivity of the 4-aminomethyl substituent of the pyridinium (B92312) ring is central to this scavenging activity. nih.gov

Interactions with Protein Modification Pathways

Beyond direct scavenging, pyridoxamine actively intervenes in pathways that lead to the detrimental modification of proteins, preserving their structural and functional integrity.

Inhibition of Lipid Hydroperoxide-Derived Modifications to Proteins

Lipid hydroperoxides can decompose into reactive aldehydes, such as 4-oxo-2(E)-nonenal (ONE) and 4-hydroxy-2(E)-nonenal (HNE), which readily modify proteins. nih.gov Pyridoxamine can inhibit this protein damage by preferentially trapping these aldehydes. nih.gov Studies have shown that in the presence of pyridoxamine, the modification of human serum albumin (HSA) by ONE was significantly and dose-dependently reduced. nih.gov This was accompanied by a corresponding increase in the formation of pyridoxamine-ONE adducts, confirming the trapping mechanism. nih.gov Interestingly, the inhibitory effect was more pronounced against ONE compared to HNE, suggesting a degree of selectivity in its scavenging action. nih.gov

Table 2: Pyridoxamine's Effect on Aldehyde-Induced Protein Modification
AldehydeTarget ProteinEffect of PyridoxamineReference
4-oxo-2(E)-nonenal (ONE)Human Serum Albumin (HSA)Significantly reduced modification of HSA peptides in a dose-dependent manner. nih.gov
4-hydroxy-2(E)-nonenal (HNE)Human Serum Albumin (HSA)No significant reduction in modification of HSA peptides. nih.gov

Protection of Protein Backbone from Oxidative Fragmentation

As an extension of its hydroxyl radical scavenging activity, pyridoxamine provides robust protection against the fragmentation of the protein backbone. nih.govnih.gov Oxidative stress can lead to the cleavage of peptide bonds, resulting in the degradation of proteins. nih.gov Research using model proteins like ribonuclease A, lysozyme, and serum albumin has demonstrated that pyridoxamine can inhibit this fragmentation induced by various oxidative mechanisms, including those initiated by the autoxidation of glucose. nih.gov This protective effect is crucial for maintaining the structural integrity of proteins in pathological conditions characterized by heightened oxidative stress. nih.govnih.gov

Prevention of Protein Functional Damage by Reactive Carbonyl Species

Reactive carbonyl species (RCS), such as 3-deoxyglucosone (3-DG) and methylglyoxal (MGO), are byproducts of glucose and lipid metabolism that can cause significant damage to proteins, impairing their function. nd.edunih.gov Pyridoxamine has been shown to protect proteins from this functional damage. nd.edunih.gov For instance, it can prevent the 3-DG-induced impairment of collagen IV's ability to interact with glomerular mesangial cells. nd.edunih.gov The protective mechanism involves the direct scavenging of these RCS. nd.edunih.gov In the case of 3-DG, pyridoxamine forms a transient adduct, which is then followed by an irreversible oxidative cleavage of the 3-DG molecule mediated by pyridoxamine. nd.edunih.gov This detoxification process prevents the RCS from modifying critical protein residues and disrupting essential biological interactions. nd.edunih.gov

Relationship to Vitamin B6 Metabolism and Coenzyme Activity

Pyridoxamine, delivered as pyridoxamine dihydrochloride, is a vitamer of vitamin B6, a group of six chemically related compounds essential for human health. nih.govwikipedia.orgwebmd.com The biological significance of pyridoxamine is not derived from its direct action but from its role as a precursor to the metabolically active coenzyme form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP). nih.govvcu.edu The conversion of pyridoxamine into PLP occurs through the vitamin B6 salvage pathway, a critical process for recycling and maintaining cellular levels of this vital coenzyme. nih.govnih.goviheartgains.com

Conversion to Pyridoxal Phosphate (B84403) (PLP) and Other Vitamers

Humans and other animals cannot synthesize vitamin B6 compounds from scratch and must obtain them from the diet. wikipedia.orgnih.gov Once absorbed, various forms of vitamin B6, including pyridoxamine, are interconverted into the active coenzyme PLP by the salvage pathway. nih.govnih.gov This metabolic route essentially involves two key enzymatic steps. nih.govvcu.edu

First, pyridoxamine is phosphorylated in an ATP-dependent reaction catalyzed by the enzyme pyridoxal kinase (PLK) . wikipedia.orguniprot.orgmedcraveonline.com This reaction transfers a phosphate group from ATP to pyridoxamine, yielding pyridoxamine 5'-phosphate (PMP) and ADP. wikipedia.orguniprot.org PLK is a versatile enzyme capable of phosphorylating not only pyridoxamine but also pyridoxal and pyridoxine (B80251), the other primary B6 vitamers. wikipedia.orgwikipedia.orguniprot.org

The second and final step in the conversion is the oxidation of PMP to PLP. This reaction is catalyzed by pyridoxine 5'-phosphate oxidase (PNPO) . nih.govwikipedia.org PNPO is a flavin mononucleotide (FMN)-dependent enzyme that oxidizes PMP, and also pyridoxine 5'-phosphate (PNP), into the final active coenzyme, PLP. wikipedia.orgnih.govnih.gov This step is considered the rate-limiting step in the biosynthesis of PLP from dietary sources of pyridoxine and pyridoxamine. wikipedia.org The newly synthesized PLP can then be utilized by numerous enzymes throughout the body or be interconverted with other vitamers as part of metabolic regulation. wikipedia.orgresearchgate.net

EnzymeAbbreviationSubstrate(s)Product(s)CofactorFunction in Pathway
Pyridoxal Kinase PLKPyridoxamine, Pyridoxal, PyridoxinePyridoxamine 5'-phosphate (PMP), Pyridoxal 5'-phosphate (PLP), Pyridoxine 5'-phosphate (PNP)ATPPhosphorylates B6 vitamers. wikipedia.orguniprot.org
Pyridoxine 5'-phosphate Oxidase PNPOPyridoxamine 5'-phosphate (PMP), Pyridoxine 5'-phosphate (PNP)Pyridoxal 5'-phosphate (PLP)Flavin mononucleotide (FMN)Catalyzes the final oxidation step to produce active PLP. nih.govwikipedia.org

Influence on Enzymatic Reactions Requiring PLP

The catalytic versatility of PLP stems from its unique chemical properties. nbinno.com The aldehyde group of PLP forms a covalent bond with the ε-amino group of a specific lysine residue in the active site of a PLP-dependent enzyme, creating a structure known as an internal aldimine or Schiff base. frontiersin.orgmdpi.com When a substrate amino acid binds to the enzyme, its α-amino group displaces the lysine's amino group, forming a new Schiff base with PLP (an external aldimine). wikipedia.orgmdpi.com This binding positions the substrate for catalysis. The pyridine (B92270) ring of PLP acts as an "electron sink," which stabilizes the negatively charged intermediates that form during the reaction, thereby lowering the activation energy. frontiersin.orgmdpi.comacs.org

PLP-dependent enzymes catalyze a wide variety of chemical transformations crucial for life. frontiersin.org Pyridoxamine, by ensuring the availability of PLP, influences all of these processes.

Class of ReactionBiochemical FunctionExample Enzyme(s)
Transamination Interconversion of amino acids and α-keto acids, central to amino acid synthesis and degradation. frontiersin.orgAspartate aminotransferase, Alanine aminotransferase. wikipedia.org
Decarboxylation Removal of a carboxyl group, essential for the synthesis of neurotransmitters (e.g., dopamine, serotonin, GABA) and histamine. frontiersin.orglibretexts.orgDopa decarboxylase, Glutamate decarboxylase. wikipedia.orgfrontiersin.org
Racemization Interconversion of L- and D-amino acids. libretexts.orgAlanine racemase, Serine racemase. libretexts.orglibretexts.org
Elimination & Replacement Reactions involved in the metabolism of amino acids like serine, cysteine, and methionine. wikipedia.orglibretexts.orgSerine dehydratase, Cystathionine synthase. wikipedia.orglibretexts.org
Heme Synthesis PLP is a cofactor for aminolevulinate synthase, the enzyme that catalyzes the first committed step in heme biosynthesis. wikipedia.orgAminolevulinate synthase

In transamination reactions, PLP is transiently converted to pyridoxamine 5'-phosphate (PMP) as it accepts the amino group from the substrate amino acid. libretexts.orgnih.gov The PMP then donates this amino group to an α-keto acid, regenerating PLP and forming a new amino acid, completing the catalytic cycle. nih.govresearchgate.net This cyclical conversion underscores the direct metabolic link between pyridoxamine and the function of aminotransferases.

Methodological Approaches in Pyridoxamine Dihydrochloride Research

In Vitro Studies

In vitro methodologies are fundamental in delineating the specific mechanisms of action of pyridoxamine (B1203002) dihydrochloride (B599025) at a molecular and cellular level. These studies provide a controlled environment to investigate its interactions with biological molecules and its effects on cellular functions.

Cell culture models are instrumental in observing the direct effects of pyridoxamine on specific cell types implicated in disease pathogenesis.

Endothelial Cells: Research has utilized endothelial cells cultured in high-glucose conditions to mimic the hyperglycemic state of diabetes. In these models, pyridoxine (B80251), a related vitamin B6 vitamer, has been shown to restore the migratory ability of endothelial cells and their response to shear stress, suggesting a potential for pyridoxamine to ameliorate endothelial dysfunction associated with diabetes nih.gov. The protective effects are linked to the modulation of adhesion molecules and inflammatory cytokines mdpi.com. In studies with abdominally obese individuals, pyridoxamine treatment led to a reduction in markers of endothelial dysfunction, such as soluble vascular cell adhesion molecule-1 (sVCAM-1) and soluble intercellular adhesion molecule-1 (sICAM-1) researchgate.net.

Neutrophils and Platelets: Ex vivo studies using cells isolated from mouse models of sickle cell disease and from patients have demonstrated that pyridoxamine can reduce the activation state of both neutrophils and platelets. Specifically, it was found to decrease the surface expression of αMβ2 integrin on stimulated neutrophils nih.gov. In vitro treatment of platelets with pyridoxamine inhibited aggregation and adenosine triphosphate (ATP) secretion upon stimulation with thrombin or a collagen-related peptide nih.govnih.gov. These findings highlight a direct effect of pyridoxamine on blood cell functions that are critical in the pathophysiology of vaso-occlusion.

Protein incubation experiments are a cornerstone of pyridoxamine research, providing direct evidence of its anti-glycation and anti-lipoxidation properties. These studies typically involve incubating a model protein with a glycating agent or a source of lipid peroxidation products in the presence or absence of pyridoxamine.

The primary mechanisms of pyridoxamine's protective effects identified through these experiments include:

Inhibition of Advanced Glycation End Product (AGE) Formation: Pyridoxamine effectively inhibits the conversion of Amadori intermediates to AGEs nih.govvanderbilt.edu. It has been shown to be more effective than aminoguanidine in inhibiting the formation of antigenic AGEs on proteins like bovine serum albumin, ribonuclease A, and human hemoglobin researchgate.net. This inhibition is partly achieved through the chelation of metal ions that catalyze the oxidative reactions in the glycation cascade nih.govnih.gov.

Scavenging of Reactive Carbonyl Species (RCS): Pyridoxamine is a potent scavenger of RCS, which are byproducts of glucose and lipid degradation nih.govnih.govnih.gov. It is particularly active towards malondialdehyde researchgate.net. By trapping these reactive intermediates, pyridoxamine prevents them from modifying proteins and forming advanced lipoxidation end products (ALEs) sc.edunih.gov.

Antioxidant Activity: Pyridoxamine exhibits direct antioxidant activity by scavenging oxygen-centered radicals nih.govresearchgate.net. This capacity is relevant to its inhibitory role in the glycation process, as reactive oxygen species are involved in AGE formation nih.govresearchgate.net. Studies have also shown that pyridoxine can decrease the carbonylation of erythrocyte membrane proteins and protect against the oxidation of tryptophan residues in lysozyme vanderbilt.eduopenbiochemistryjournal.comopenbiochemistryjournal.com.

Model ProteinExperimental ConditionsKey Findings with PyridoxamineReference
Ribonuclease (RNase)Incubation with arachidonate (B1239269)Prevented modification of lysine (B10760008) residues and formation of ALEs (Nε-(carboxymethyl)lysine, Nε-(carboxyethyl)lysine, malondialdehyde-lysine, and 4-hydroxynonenal-lysine). sc.edu
Low-Density Lipoprotein (LDL)Copper-catalyzed oxidationInhibited lysine modification and formation of ALEs. sc.edu
Bovine Serum Albumin (BSA), Ribonuclease A, Human HemoglobinIn vitro glycationPotently inhibited the formation of antigenic AGEs, more effective than aminoguanidine. researchgate.net
Human Serum Albumin (HSA)Incubation with glucoseReduced glycation, as evidenced by the quantification of free lysine and carbonyl content, and prevented the loss of secondary structure. researchgate.net
LysozymeIncubation with glucosePrevented the formation of carboxymethyllysine (CML), particularly on residues K-96 and K-97, and protected against the oxidation of tryptophan residues W-62 and W-63. vanderbilt.edu

Animal Models of Disease

Animal models are crucial for evaluating the in vivo efficacy of pyridoxamine dihydrochloride in complex biological systems that mimic human diseases.

Various rodent models of diabetes have been employed to investigate the potential of pyridoxamine to prevent or treat diabetic complications, particularly nephropathy.

Streptozotocin-Induced Diabetic Rats: This model of type 1 diabetes has been widely used. Studies have shown that pyridoxamine treatment significantly inhibits the increase in albuminuria and plasma creatinine nih.gov. It also reduces hyperlipidemia and decreases the formation of AGEs/ALEs, fluorescence, and cross-linking in skin collagen nih.govnih.gov.

db/db Mice: This is a genetic model of type 2 diabetes and obesity. In these mice, pyridoxamine has been shown to decrease the progression of diabetic glomerular histopathologic findings nih.gov.

KK-Ay/Ta Mice: In this model of type 2 diabetic nephropathy, pyridoxamine treatment improved albuminuria nih.govoatext.com.

Diet-Induced Obesity and Insulin Resistance Models: In C57Bl/6J mice fed a high-fat and high-fructose diet, pyridoxamine supplementation improved insulin sensitivity and reduced diet-induced increases in serum creatinine and urine albumin core.ac.ukresearchgate.net. It also counteracted the increase in renal AGEs and the receptor for AGEs (RAGE), and consequently reduced the overactivation of NF-κB and Rho/ROCK pathways core.ac.ukresearchgate.net.

Animal ModelKey Pathological FeaturesEffects of Pyridoxamine TreatmentReference
Streptozotocin-Induced Diabetic RatsHyperglycemia, albuminuria, increased plasma creatinine, hyperlipidemia, increased collagen cross-linking.Inhibited increases in albuminuria and plasma creatinine; reduced hyperlipidemia; decreased AGE/ALE formation and cross-linking in skin collagen. nih.govnih.gov
db/db MiceType 2 diabetes, obesity, progressive glomerular histopathology.Decreased the progression of diabetic glomerular histopathologic findings. nih.gov
KK-Ay/Ta MiceType 2 diabetic nephropathy, albuminuria.Improved albuminuria. nih.govoatext.com
C57Bl/6J Mice on High-Fat/Fructose DietObesity, impaired glucose tolerance, increased serum creatinine and urine albumin, renal vacuolar degeneration, increased renal AGEs and RAGE expression.Improved insulin sensitivity; reduced serum creatinine and urine albumin; prevented renal AGE accumulation and RAGE hyperexpression; reduced activation of NF-κB and Rho/ROCK pathways. core.ac.ukresearchgate.net

The protective effects of pyridoxamine have also been investigated in non-diabetic models of kidney disease, such as acute kidney injury (AKI).

Ischemia-Reperfusion AKI (IR-AKI) in Mice: In a mouse model of IR-AKI, pretreatment with pyridoxamine resulted in a dose-dependent reduction in acute tubular injury and long-term postinjury fibrosis nih.govresearchgate.net. This was associated with improved functional recovery and a dose-dependent reduction in the oxidative stress marker isofuran-to-F2-isoprostane ratio nih.gov. Pyridoxamine was also effective in reducing postinjury fibrosis when administered 24 hours after the initial injury nih.gov. The mechanism is thought to involve the scavenging of reactive carbonyl species and the reduction of oxidative damage researchgate.net.

Glycerol-Induced AKI: The glycerol-induced AKI model in rats is a well-established model of rhabdomyolysis-induced renal failure nih.govcreative-biolabs.comresearchgate.net. While the direct effects of pyridoxamine in this specific model are not extensively detailed in the provided search results, its known mechanisms of reducing oxidative stress and inflammation are relevant to the pathophysiology of this condition.

Mouse models of sickle cell disease (SCD) have been instrumental in demonstrating the potential of pyridoxamine to mitigate the vaso-occlusive crises (VOC) that are a hallmark of this disease.

SCD Mice (Berkeley Mice): In SCD mice challenged with hypoxia-reoxygenation or tumor necrosis factor-α (TNF-α) to induce VOC, oral administration of pyridoxamine dose-dependently increased the rolling influx of neutrophils and reduced their adhesion to endothelial cells in cremaster microvessels nih.gov. This led to a reduction in intravascular cell-cell interactions and improved survival nih.govnih.govhaematologica.org. Long-term treatment with pyridoxamine diminished the adhesive function of neutrophils and platelets and downregulated the expression of E-selectin and intercellular adhesion molecule-1 on the vascular endothelium nih.gov. The beneficial effects of pyridoxamine were enhanced when co-administered with hydroxyurea nih.govhaematologica.org. Mechanistically, pyridoxamine appears to reduce the activation state of neutrophils and platelets, rather than affecting plasma levels of AGEs in this context nih.govnih.govsemanticscholar.org.

Animal ModelExperimental ChallengeKey Findings with Pyridoxamine TreatmentReference
Sickle Cell Disease MiceHypoxia-ReoxygenationIncreased neutrophil rolling and reduced neutrophil adhesion to endothelial cells in cremaster microvessels. nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α)Mitigated neutrophil-endothelial cell and neutrophil-platelet interactions; improved survival; long-term treatment reduced adhesive function of neutrophils and platelets and downregulated endothelial adhesion molecules. nih.govnih.govhaematologica.org

Clinical Research Methodologies

Clinical research into Pyridoxamine dihydrochloride employs a variety of rigorous methodologies to evaluate its potential therapeutic applications. These methods are designed to systematically assess the compound's effects, progressing from early safety evaluations to large-scale efficacy trials. The choice of study design is critical for generating reliable evidence regarding the compound's role in human health and disease.

Phase I, II, and III Clinical Trials

The clinical development of pyridoxamine, like other investigational drugs, follows a structured progression through distinct phases of clinical trials.

Phase I trials are the first step in human testing, primarily focused on assessing the safety, tolerability, and pharmacokinetic profile of the compound in a small group of healthy volunteers or, in some cases, patients.

Phase II trials expand on this by evaluating the compound's effectiveness in a larger group of people who have the specific condition being studied. These trials also continue to gather safety data and help determine optimal dosing. For instance, multicenter Phase II trials have been conducted to evaluate pyridoxamine in patients with diabetic nephropathy. nih.govwustl.edu These studies were designed to assess the safety and tolerability of pyridoxamine as an inhibitor of advanced glycation in patients with overt nephropathy from type 1 and type 2 diabetes. nih.govwustl.edu

Phase III trials are large-scale, multicenter studies intended to provide a definitive assessment of the drug's efficacy and safety in a diverse patient population. karger.com These trials are often pivotal for gaining regulatory approval. The Pyridorin™ in Diabetic Nephropathy (PIONEER-CSG-17) trial was a Phase III, international, multi-center study designed to evaluate the efficacy and safety of pyridoxamine in subjects with nephropathy due to type 2 diabetes. karger.com The primary goal of such trials is to confirm the findings of earlier studies and compare the new treatment to the existing standard of care. karger.com

Randomized, Double-Blind, Placebo-Controlled Studies

The gold standard in clinical research is the randomized, double-blind, placebo-controlled trial design, which has been central to investigating pyridoxamine dihydrochloride.

Randomization: Patients are randomly assigned to receive either the investigational agent (pyridoxamine) or a placebo. This process helps to ensure that the groups are comparable at the start of the trial, minimizing selection bias.

Double-Blinding: Neither the study participants nor the investigators know who is receiving the active treatment and who is receiving the placebo. This prevents biases in how patients report their symptoms and how researchers assess outcomes.

Placebo Control: One group receives an inactive substance (placebo) that is identical in appearance to the active drug. This allows researchers to distinguish the specific effects of the investigational drug from the placebo effect or the natural course of the disease.

Several key studies of pyridoxamine in diabetic nephropathy have utilized this robust design. For example, a 52-week trial randomly assigned 317 patients with proteinuric type 2 diabetic nephropathy to receive either a placebo or one of two different doses of Pyridorin (pyridoxamine dihydrochloride). nih.gov Similarly, the PIONEER-CSG-17 Phase III trial was also designed as a randomized, double-blind, placebo-controlled study to evaluate its effect on the progression of kidney disease. karger.com

Outcome Measures and Biomarkers in Clinical Settings

To objectively determine the effect of pyridoxamine in clinical trials, researchers rely on specific outcome measures and biomarkers. A biomarker is a measurable characteristic that reflects a normal biological process, a pathogenic process, or a response to a therapeutic intervention. scendea.com

In the context of diabetic nephropathy, a primary area of pyridoxamine research, key biomarkers and outcome measures have included:

Serum Creatinine (SCr): This is a widely used marker of kidney function. scendea.com An increase in SCr over time indicates a decline in renal function. The primary outcome in several pyridoxamine trials was the change in SCr from baseline over the study period. nih.govkarger.comnih.gov In a combined analysis of Phase II studies, pyridoxamine significantly reduced the change from baseline in serum creatinine. nih.govwustl.edu

Advanced Glycation End-products (AGEs): Pyridoxamine is an inhibitor of AGE formation. Therefore, measuring specific AGEs, such as N(epsilon)-(carboxymethyl)lysine (CML) and N(epsilon)-(carboxyethyl)lysine (CEL), has been used as a biomarker to assess the compound's mechanism of action. nih.govwustl.edu

Urinary Transforming Growth Factor-beta 1 (TGF-β1): This is a cytokine involved in renal fibrosis and the progression of kidney disease. A tendency for urinary TGF-β1 to decrease with pyridoxamine treatment was noted in Phase II studies. nih.govwustl.edu

Urinary Albumin Excretion: While a critical marker in diabetic kidney disease, some studies did not observe significant differences in urinary albumin excretion between pyridoxamine and placebo groups. nih.gov

The selection of appropriate biomarkers is essential for demonstrating a meaningful treatment effect and understanding the biological activity of the compound under investigation. nih.govnih.gov

Summary of Clinical Trials for Pyridoxamine in Diabetic Nephropathy
Trial Phase/IDStudy DesignPatient PopulationPrimary Outcome MeasureKey Biomarkers Assessed
Phase II (PYR-206, PYR-205/207)Randomized, MulticenterType 1 & 2 Diabetes with Overt NephropathyChange from baseline in Serum Creatinine (SCr)SCr, Urinary TGF-β1, CML, CEL
Pilot Study (PYR-210)Randomized, Double-Blind, Placebo-ControlledType 2 Diabetes with Advanced NephropathyChange in SCr over 52 weeksSerum Creatinine
Phase III (PIONEER-CSG-17)Randomized, Double-Blind, Placebo-Controlled, InternationalType 2 Diabetes with NephropathyTime to ≥50% increase in SCr or End-Stage Renal Disease (ESRD)Serum Creatinine

Analytical and Characterization Techniques

Accurate and reliable analytical methods are fundamental to both preclinical and clinical research on Pyridoxamine dihydrochloride. These techniques are essential for quantifying the compound and its related metabolites in various biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of pyridoxamine and other vitamin B6 vitamers in biological samples. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the precise measurement of low concentrations of these compounds in complex matrices like blood, plasma, and cerebrospinal fluid (CSF). nih.govresearchgate.netqut.edu.au

The methodology involves two key steps:

Liquid Chromatography (LC): The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The different compounds in the sample are separated as they pass through a column containing a stationary phase.

Tandem Mass Spectrometry (MS/MS): After separation by LC, the compounds are ionized and enter the mass spectrometer. The instrument selects ions of a specific mass-to-charge ratio (the precursor ion, e.g., for pyridoxamine), fragments them, and then detects specific fragment ions (product ions). This two-stage filtering process (MS/MS) provides exceptional specificity, minimizing interference from other substances in the matrix.

Method validation is a critical component of using LC-MS/MS in research, ensuring the data generated is accurate and reproducible. Validation parameters often include accuracy, precision, linearity, and the limit of quantification (LOQ), which is the lowest concentration of an analyte that can be reliably measured. nih.govmdpi.com For example, a validated UPLC-MS/MS method for analyzing vitamin B6 vitamers in human CSF demonstrated the ability to quantify metabolites from 5 to 200 nmol/L. nih.gov

Performance Characteristics of LC-MS/MS Methods for Vitamin B6 Vitamers
AnalyteMatrixLimit of Quantification (LOQ)Accuracy (% of nominal)Precision (% RSD)
Pyridoxamine (PM)Human Cerebrospinal Fluid (CSF)5 nmol/L85.4% - 114.5%< 19.0%
Pyridoxine (PN)Human Cerebrospinal Fluid (CSF)5 nmol/L90.5% - 120.1%< 19.0%
Pyridoxine (PN)Rice0.187 µg/100 g100.0% - 103.4%< 6.7%
Pyridoxal (B1214274) (PL)Rice0.103 µg/100 g100.0% - 103.4%< 6.7%
Pyridoxamine (PM)Rice0.141 µg/100 g100.0% - 103.4%< 6.7%

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyridoxamine and other B6 vitamers. When coupled with a fluorescence detector (FLD), it offers high sensitivity and selectivity.

The methodology typically involves a reversed-phase chromatography approach, using C18-based columns. nih.govresearchgate.net Samples containing pyridoxamine are first subjected to an extraction process, often using an acidic solution like 0.1 M formic acid, to isolate the analyte from the sample matrix. nih.govresearchgate.net The separation is achieved by passing the sample through the column with a specific mobile phase, allowing different components to elute at distinct times. Fluorescence detection is particularly effective for B6 vitamers due to their native fluorescent properties, although it may not always offer significant advantages over UV detection for certain supplement materials. nih.govresearchgate.net The method's accuracy has been validated using standard reference materials, and it has demonstrated acceptable precision and repeatability. nih.gov

Table 1: Typical Parameters for HPLC Analysis of Vitamin B6 Vitamers

Parameter Description
Technique Reversed-Phase HPLC
Column C18-based
Extraction Solvent 0.1 M Formic Acid
Detection Fluorescence (FLD) or Ultraviolet (UV)

| Validation | Confirmed with standard reference materials |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like Pyridoxamine dihydrochloride. It provides detailed information about the carbon-hydrogen framework of the compound.

Both ¹H NMR and ¹³C NMR spectra are used to confirm the identity and purity of the compound. researchgate.netchemicalbook.com ¹H NMR provides information on the different types of protons present in the molecule and their neighboring environments, while ¹³C NMR identifies the different carbon atoms. researchgate.net For instance, ¹³C NMR spectra were instrumental in analyzing pyridoxine hydrochloride isolated from the reaction of S. meliloti with specific labeled precursors, confirming the biosynthetic pathway. researchgate.net The spectra of pyridoxamine dihydrochloride reveal characteristic chemical shifts corresponding to the methyl, methylene, and aromatic protons and carbons of the pyridine (B92270) ring structure.

Micro-MRI Analysis

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique used to visualize the internal structure of organisms. In research related to the broader class of B6 vitamers, MRI has been applied to assess the downstream physiological and pathological effects associated with vitamin B6 metabolism.

For example, in studies of pyridoxine-dependent seizures, a condition related to vitamin B6 metabolism, MRI was used to identify variable structural abnormalities in the brain. nih.gov This application demonstrates the utility of MRI in observing the macroscopic, tissue-level consequences of metabolic disorders that may be treated with compounds like pyridoxamine, providing crucial clinical and diagnostic information. nih.gov

Histological and Immunohistochemical Analyses

Histological and immunohistochemical (IHC) analyses are powerful techniques used to examine the distribution and localization of specific molecules within tissue sections.

Immunohistochemistry utilizes the principle of antibodies binding to specific antigens (e.g., proteins) in biological tissues. nih.gov The process involves staining tissue sections with a primary antibody that recognizes a target protein, followed by a secondary antibody system that generates a visible signal, often using reporters like Diaminobenzidine (DAB), which produces a brown stain. nih.gov A counterstain, typically hematoxylin, is used to stain cell nuclei blue for contrast. nih.gov In pyridoxamine research, IHC can be used to visualize the expression of enzymes involved in its metabolic pathways or to assess cellular changes and protein expression in response to pyridoxamine treatment in preclinical models. The intensity of staining can be quantified using methods like the H-score to measure protein expression levels. nih.gov

Spectroscopic Analyses

Spectrophotometry provides a rapid, simple, and sensitive method for the quantitative determination of Pyridoxamine dihydrochloride, particularly in pharmaceutical preparations. tandfonline.comimpactfactor.org These methods are typically based on the Beer-Lambert law.

One approach involves the formation of a colored azo dye by reacting the compound with a diazotized reagent, which can then be measured colorimetrically. nih.gov For example, a method for pyridoxine involves its reaction with diazotized 2,4-dinitroaniline to form a dye-complex with a maximum absorbance at 545 nm. nih.gov Another technique for pyridoxine hydrochloride uses first-derivative spectrophotometry to overcome spectral interference from other vitamins and excipients in complex mixtures. tandfonline.com By measuring the derivative spectrum at a zero-crossing point of the interfering substances, the analyte can be quantified accurately. tandfonline.com

Table 2: Findings from a First-Derivative Spectrophotometric Study

Parameter Finding Source
Linearity Range 2.50 to 30.00 µg/mL tandfonline.com
Correlation Coefficient 0.99997 (at 306 nm) and 0.99993 (at 308 nm) tandfonline.com
Recovery 97.2% to 100.3% tandfonline.com

| Coefficient of Variation | 0.28% to 0.76% | tandfonline.com |

Western Blotting

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. licorbio.com The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane (such as nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. licorbio.com

The workflow begins with sample preparation and protein separation via SDS-PAGE. licorbio.com After transfer, the membrane is blocked to prevent non-specific binding. A primary antibody binds to the protein of interest, and a secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), binds to the primary antibody. licorbio.com A chemiluminescent substrate is then added, which emits light upon reaction with the enzyme, allowing for detection via imaging systems. licorbio.com In the context of pyridoxamine research, Western blotting can be employed to study the expression levels of proteins involved in vitamin B6 metabolism or cellular pathways affected by pyridoxamine.

ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive immunoassay used for quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is often used for the quantitative measurement of small molecules like Vitamin B6 in biological fluids. abbexa.com

In this assay, an antibody specific to the target (e.g., Vitamin B6) is pre-coated onto a 96-well microplate. abbexa.com When the sample is added, the target molecule in the sample competes with a fixed amount of biotin-labeled target for binding to the antibody. abbexa.com After a wash step, an HRP-conjugated reagent is added, followed by a TMB substrate. abbexa.com The resulting color intensity is inversely proportional to the concentration of the target in the sample. This method is valued for its high sensitivity and specificity in measuring concentrations in samples like serum and plasma. abbexa.com

Table 3: Characteristics of a Commercial Vitamin B6 ELISA Kit

Feature Specification Source
Assay Type Competitive ELISA abbexa.com
Sample Type Serum, plasma, and other biological fluids abbexa.com
Test Range 3.7 ng/ml - 300 ng/ml abbexa.com
Sensitivity < 1.51 ng/ml abbexa.com

| Detection Method | Colorimetric | abbexa.com |

Computational and Theoretical Studies

Computational and theoretical chemistry provide powerful tools for investigating the chemical properties and reactivity of molecules at the atomic level. These methods are particularly valuable in elucidating the mechanisms of action for antioxidant compounds like pyridoxamine. By modeling molecular structures, electron distribution, and reaction pathways, researchers can predict and understand how pyridoxamine interacts with reactive oxygen species (ROS) and other harmful molecules. These computational approaches complement experimental studies by providing detailed insights that are often difficult to obtain through laboratory methods alone.

Density Functional Theory (DFT) for Antioxidant Activity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the primary antioxidant activity of pyridoxamine, offering insights into its ability to scavenge oxygen-centered radicals. researchgate.netnih.gov Research utilizing DFT has explored pyridoxamine's reactivity towards radicals such as the methoxy radical (•OCH3), as well as peroxyl radicals (•OOH and •OOCH3). researchgate.net

Studies have demonstrated that at a physiological pH of 7.4, pyridoxamine is an efficient scavenger of the •OCH3 radical. nih.gov The reaction rate constants in both aqueous and lipidic environments are calculated to be in the diffusion limit, suggesting a very fast and effective scavenging process. nih.gov The primary mechanisms for this antioxidant activity involve the transfer of hydrogen atoms from several sites on the pyridoxamine molecule, including the protonated pyridine nitrogen, the phenolic group, and the protonated amino group. nih.gov

While its reactivity with peroxyl radicals (•OOH and •OOCH3) is comparatively lower than with the •OCH3 radical, DFT calculations indicate that pyridoxamine can still scavenge these species with moderate rate constants, particularly in aqueous solutions. researchgate.netnih.gov These findings are significant as they highlight that pyridoxamine's antioxidant capabilities contribute to its inhibitory role in the formation of advanced glycation end products (AGEs), a process implicated in various diseases where reactive oxygen species are involved. nih.gov

The application of DFT provides a theoretical foundation for understanding the antioxidant potency of pyridoxamine, corroborating its role as a scavenger of reactive oxygen species.

Table 1: Calculated Rate Constants for the Reaction of Pyridoxamine with Oxygen-Centered Radicals at Physiological pH (7.4)

Radical Species Medium Rate Constant (k in M⁻¹ s⁻¹)
•OCH3 Aqueous >1.0 × 10⁸
•OCH3 Lipidic >1.0 × 10⁸
•OOH Aqueous Moderate
•OOCH3 Aqueous Moderate

This table summarizes the findings from DFT studies on the antioxidant activity of pyridoxamine, as reported in the research. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Potential Combination Therapies

The therapeutic potential of pyridoxamine (B1203002) dihydrochloride (B599025) is being explored in combination with other agents to enhance efficacy or mitigate toxicity in various conditions. One area of investigation is its use as a cardioprotective agent during chemotherapy. Research in animal models has shown that pyridoxamine can attenuate doxorubicin-induced cardiomyopathy without interfering with the antitumor effects of doxorubicin. mdpi.com This suggests a potential role for pyridoxamine in combination chemotherapy regimens to reduce cardiac side effects. mdpi.com

In the context of nausea and vomiting of pregnancy, a combination product containing doxylamine (B195884) succinate (B1194679) and pyridoxine (B80251) hydrochloride (a related form of vitamin B6) has been a subject of study. fda.govresearchgate.net While not pyridoxamine itself, this highlights the therapeutic utility of vitamin B6 vitamers in combination treatments.

Furthermore, pyridoxamine has been included as part of a "mitochondrial cocktail" in the treatment of certain mitochondrial diseases. mdpi.com This therapeutic approach combines multiple vitamins and cofactors, including pyridoxine hydrochloride (vitamin B6), thiamine (B1217682) hydrochloride (vitamin B1), cyanocobalamin (B1173554) (vitamin B12), levocarnitine, and ubidecarenone, with the aim of supporting mitochondrial function. mdpi.com

Table 1: Investigational Combination Therapies Involving Pyridoxamine Dihydrochloride or Related Compounds

Combination Agent Disease/Condition Investigated Effect of Combination
Doxorubicin Cancer (in vivo models) Attenuation of doxorubicin-induced cardiomyopathy mdpi.com
Doxylamine Succinate Nausea and Vomiting of Pregnancy Symptom relief fda.govresearchgate.net
"Mitochondrial Cocktail" (including Thiamine, Cyanocobalamin, Levocarnitine, Ubidecarenone) Mitochondrial Disease Supportive therapy for mitochondrial function mdpi.com

Novel Mechanisms of Action Discovery

While the foundational mechanisms of pyridoxamine's action, such as the inhibition of advanced glycation endproduct (AGE) formation and the scavenging of reactive carbonyl species, are well-documented, ongoing research seeks to uncover novel pathways through which it exerts its therapeutic effects. nih.gov One such emerging mechanism is its ability to protect proteins from damage induced by hypohalous acids. nih.govresearchgate.net Research has demonstrated that pyridoxamine can directly react with and detoxify hypochlorous and hypobromous acids, thereby preventing structural and functional damage to proteins like renal collagen. nih.gov

Pyridoxamine's ability to chelate metal ions, particularly copper (Cu2+) and iron (Fe2+), is a key aspect of its mechanism in inhibiting the oxidation of Amadori intermediates to AGEs. nephrogenex.com Beyond this, its radical-scavenging properties are also under investigation. It has shown the ability to trap hydroxyl radicals and other reactive oxygen species (ROS), which contributes to its protective effects against oxidative stress. nih.govnephrogenex.com

Table 2: Summary of Established and Novel Mechanisms of Action for Pyridoxamine Dihydrochloride

Mechanism of Action Description
Inhibition of Advanced Glycation Endproduct (AGE) Formation Traps intermediates in the Maillard reaction, preventing the formation of harmful AGEs. wikipedia.orgnih.gov
Scavenging of Reactive Carbonyl Species Reacts with and detoxifies dicarbonyl intermediates involved in the formation of advanced lipoxidation endproducts. wikipedia.org
Metal Ion Chelation Binds to transition metal ions like Cu2+ and Fe2+, inhibiting metal-catalyzed oxidative reactions. wikipedia.orgnephrogenex.com
Scavenging of Reactive Oxygen Species (ROS) Efficiently scavenges hydroxyl radicals and other free radicals, reducing oxidative stress. nih.govnephrogenex.com
Protection against Hypohalous Acid Damage Directly reacts with and detoxifies hypochlorous and hypobromous acids, protecting proteins from oxidative damage. nih.govresearchgate.net

Further Elucidation of In Vivo Mechanisms

Despite promising in vitro findings, the precise mechanisms of pyridoxamine's action within a living organism (in vivo) are not yet fully understood and remain an active area of research. ncats.ionih.gov Current investigations aim to bridge the gap between its known chemical properties and its observed therapeutic effects in preclinical and clinical studies.

One area of focus is its impact on lipid oxidation and metabolism. nih.gov In vivo studies are exploring how pyridoxamine's antioxidant properties translate to the protection of lipids from oxidative damage and the modulation of lipid metabolic pathways.

Another significant in vivo mechanism being elucidated is the protection of the extracellular matrix in diabetic complications. For instance, studies in experimental models of diabetes have shown that pyridoxamine therapy can inhibit the chlorination of renal extracellular matrix proteins, a damaging process mediated by hypohalous acids. nih.gov This provides a tangible in vivo correlate to the in vitro findings of its protective effects against these reactive species. The amelioration of structural and functional damage to renal collagen has been demonstrated in these models. nih.gov

Exploration in New Disease Models

The therapeutic potential of pyridoxamine dihydrochloride is being investigated in a growing number of disease models beyond its initial focus on diabetic complications. ncats.iowikipedia.org Preclinical studies have suggested its utility in conditions characterized by oxidative stress and carbonyl stress.

One such area is sickle cell disease (SCD). Research in mouse models of SCD has indicated that pyridoxamine can reduce neutrophil recruitment and platelet aggregation, both of which are key contributors to the vaso-occlusive crises characteristic of the disease. nih.gov These effects are linked to its ability to reduce the generation of reactive oxygen species. nih.gov

The potential application of pyridoxamine in preventing kidney stone disease has also been a subject of preclinical investigation. ncats.iowikipedia.org Furthermore, its role in other diabetic complications, such as retinopathy and neuropathy, is being explored in animal models. wikipedia.org There is also evidence from preclinical research that pyridoxamine may offer protection from ionizing radiation-induced gastrointestinal damage, demonstrating superior efficacy in this model compared to the FDA-approved radioprotector amifostine (B1664874). wikipedia.org

Table 3: Pyridoxamine Dihydrochloride in Various Disease Models

Disease Model Key Findings
Diabetic Nephropathy Improved kidney histology in animal models. wikipedia.org
Sickle Cell Disease Reduced neutrophil recruitment and platelet aggregation in mouse models. nih.gov
Doxorubicin-Induced Cardiomyopathy Attenuated cardiac dysfunction in rat models. mdpi.com
Kidney Stone Disease Investigated for preventive potential in preclinical models. ncats.iowikipedia.org
Diabetic Retinopathy and Neuropathy Explored for therapeutic efficacy in preclinical research. wikipedia.org
Ionizing Radiation-Induced Damage More effective than amifostine in protecting against gastrointestinal epithelial apoptosis in one study. wikipedia.org

Regulatory Implications and Drug Development Pathways

The regulatory journey of pyridoxamine dihydrochloride in the United States is noteworthy. Initially available as a dietary supplement, the U.S. Food and Drug Administration (FDA) ruled in January 2009 that it should be regulated as a pharmaceutical drug. ncats.io This decision was based on its status as the active ingredient in Pyridorin, a drug candidate under investigation for preventing the progression of diabetic nephropathy. ncats.io

This classification has significant implications for the development pathway of pyridoxamine-containing products. As an investigational drug, it must undergo rigorous preclinical and clinical trials to establish its safety and efficacy for specific indications before it can be approved for marketing. nephrogenex.com

The development of combination products containing a form of vitamin B6, such as the doxylamine succinate and pyridoxine hydrochloride tablets, often utilizes specific regulatory pathways like the 505(b)(2) New Drug Application (NDA) route. fda.gov This pathway allows for the inclusion of data from studies not conducted by the applicant, which can streamline the development process.

The broader regulatory landscape for drug development is continually evolving, with an emphasis on patient-centric approaches and the use of real-world data to better understand a drug's benefit-risk profile. nih.govnih.gov For a compound like pyridoxamine dihydrochloride with multiple potential mechanisms and therapeutic applications, navigating the regulatory requirements for each indication will be a critical aspect of its future development. The adequacy of funding and resources at regulatory agencies also plays a role in the efficiency of the drug development and approval process. managedhealthcareexecutive.com

Q & A

Q. What are the key physicochemical properties researchers must consider when handling pyridoxamine dihydrochloride in laboratory settings?

Pyridoxamine dihydrochloride (CAS 524-36-7) is a hygroscopic solid with a molecular weight of 241.11 g/mol and molecular formula C₈H₁₂N₂O₂·2HCl. Its melting point ranges from 224–226°C (dec.), and it is highly soluble in water (100 mg/mL). Storage should prioritize airtight containers at 2–8°C to prevent degradation, as exposure to moisture or high temperatures may alter stability. Handling requires standard laboratory precautions, including impermeable gloves and protective eyewear, though no specialized breathing equipment is needed .

Q. How can pyridoxamine dihydrochloride be synthesized and purified for experimental use?

Synthesis typically involves catalytic hydrogenation of pyridoxal hydrochloride derivatives under controlled pH conditions. Post-synthesis purification employs recrystallization using ethanol-water mixtures to achieve ≥95% purity (HPLC). Isotopically labeled variants (e.g., deuterated forms like [²H₃]-pyridoxamine dihydrochloride) are synthesized via deuterium exchange reactions and validated using mass spectrometry .

Q. What analytical methods are validated for quantifying pyridoxamine dihydrochloride in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 290 nm) is widely used. A validated method employs a C18 column (3.0 × 150 mm, 5 µm) at 30°C, with a mobile phase of 0.1% phosphoric acid and methanol (95:5 v/v). Linear ranges for quantification are 2.05–20.5 µg/mL (r = 0.9999), with recoveries averaging 101.6% (RSD <1.4%) .

Advanced Research Questions

Q. What mechanisms underlie pyridoxamine dihydrochloride’s role in inhibiting advanced glycation end-products (AGEs) in diabetic complications?

Pyridoxamine dihydrochloride acts as a carbonyl scavenger, blocking AGE formation by trapping reactive dicarbonyl intermediates like methylglyoxal. It also chelates transition metals (e.g., Cu²⁺), reducing oxidative stress. Preclinical studies in streptozotocin-induced diabetic rats showed a 40% reduction in renal AGE accumulation and normalized creatinine clearance .

Q. How should researchers design clinical trials to evaluate pyridoxamine dihydrochloride’s efficacy in diabetic nephropathy?

The PIONEER-CSG-17 trial (NCT03243903) provides a template: a double-blind, randomized, placebo-controlled design with 52-week treatment periods. Patients are stratified by baseline serum creatinine (1.3–2.5 mg/dL) and randomized to 150 mg or 300 mg twice daily. Primary endpoints include changes in serum creatinine and urinary protein-to-creatinine ratios. Subgroup analyses focus on early-stage nephropathy (serum creatinine 1.3–1.85 mg/dL), where treatment effects are most pronounced .

Q. What challenges exist in interpreting contradictory results from pyridoxamine dihydrochloride clinical studies?

Discrepancies arise from heterogeneous patient populations and endpoint selection. For example, the PYR-210 trial reported no significant overall proteinuria reduction but noted a 25% improvement in creatinine stabilization in mild nephropathy subgroups. Adequate powering for subgroup analyses and standardized inclusion criteria (e.g., eGFR thresholds) are critical to resolving contradictions .

Q. How do isotopic labeling techniques aid in studying pyridoxamine dihydrochloride’s metabolic pathways?

Deuterated analogs (e.g., [²H₃]-pyridoxamine) enable tracking of metabolic flux via LC-MS/MS. In yeast models, [²H₂]-labeled precursors revealed that pyridoxamine contributes carbon and nitrogen to thiamine biosynthesis, confirming its role as a metabolic intermediate .

Q. What preclinical models demonstrate pyridoxamine dihydrochloride’s nephroprotective effects?

Streptozotocin-diabetic rats treated with 50 mg/kg/day pyridoxamine showed 50% lower glomerular sclerosis indices and reduced urinary TGF-β1 levels. KK-Ay/Ta mice models demonstrated dose-dependent reductions in renal AGEs (up to 60%) and improved endothelial function via NO synthase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxamine, dihydrochloride
Reactant of Route 2
Pyridoxamine, dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.